molecular formula C10H20O2Si B14713913 Triethylsilyl but-2-enoate CAS No. 17985-52-3

Triethylsilyl but-2-enoate

Cat. No.: B14713913
CAS No.: 17985-52-3
M. Wt: 200.35 g/mol
InChI Key: NUZBFBMZOJFUKU-UHFFFAOYSA-N
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Description

Triethylsilyl but-2-enoate is an organosilicon compound with the molecular formula C10H20O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an enolate. This compound is used in various organic synthesis reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsilyl but-2-enoate can be synthesized through the silylation of enolates. One common method involves the reaction of but-2-enoic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylsilyl but-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and protection of functional groups.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which triethylsilyl but-2-enoate exerts its effects involves the formation of a stable silyl enolate intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The silicon atom in the compound stabilizes the negative charge on the enolate, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylsilyl but-2-enoate is unique due to its balance of stability and reactivity. The triethylsilyl group provides sufficient steric bulk to protect the enolate while still allowing for efficient reactions. This makes it a valuable reagent in organic synthesis compared to other silyl enolates .

Properties

CAS No.

17985-52-3

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

triethylsilyl but-2-enoate

InChI

InChI=1S/C10H20O2Si/c1-5-9-10(11)12-13(6-2,7-3)8-4/h5,9H,6-8H2,1-4H3

InChI Key

NUZBFBMZOJFUKU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)C=CC

Origin of Product

United States

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